molecular formula C12H16O2S B14047979 1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one

1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14047979
M. Wt: 224.32 g/mol
InChI Key: FFHSXGKSRYQDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16O2S and a molar mass of 224.32 g/mol It is characterized by the presence of an ethoxy group, a methylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 5-ethoxy-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Ethoxy-2-(methylthio)phenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(5-ethoxy-2-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C12H16O2S/c1-4-11(13)10-8-9(14-5-2)6-7-12(10)15-3/h6-8H,4-5H2,1-3H3

InChI Key

FFHSXGKSRYQDBX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OCC)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.